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Compound of Interest

Compound Name: 6-Bromo-5-hydroxyindole

CAS No.: 211808-66-1

Cat. No.: B2639118

Get Quote

Part 1: Executive Summary
6-Bromo-5-hydroxyindole (CAS: 211808-66-1) serves as a high-value pharmacophore in

medicinal chemistry. Unlike simple indole derivatives, the coexistence of the 5-hydroxyl group

(hydrogen bond donor) and the 6-bromo substituent (halogen bond donor/lipophilic moiety)

creates a unique electronic environment. This scaffold is the structural anchor for Umifenovir

(Arbidol), a broad-spectrum antiviral used for Influenza and investigated for Hepatitis C and

Zika virus.

Research indicates that the "6-bromo-5-hydroxy" motif is essential for the hydrophobic

interaction with viral envelope proteins (e.g., Hemagglutinin), locking them in a pre-fusion

conformation. Consequently, mastering the regioselective synthesis of this core is a

prerequisite for developing next-generation fusion inhibitors.

Part 2: Chemical Architecture & Synthesis[1]
Structural Properties
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Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

H

BrNO[1]

Molecular Weight: 212.04 g/mol

Key Features:

C5-OH: Critical for solubility and H-bonding with receptor serine/threonine residues.

C6-Br: Increases metabolic stability and enhances affinity for hydrophobic pockets via

halogen bonding.

C3-Reactivity: The primary site for functionalization (e.g., esterification) to build complex

drugs like Arbidol.

Synthesis Pathways
The synthesis of 6-bromo-5-hydroxyindole derivatives is non-trivial due to the high reactivity

of the indole ring. Direct bromination of 5-hydroxyindole often yields mixtures (4-bromo, 6-

bromo, or 4,6-dibromo). The Nenitzescu Indole Synthesis followed by Regioselective

Bromination is the industry-standard "Gold Route" for high purity.

The "Gold Route" Workflow (Nenitzescu Strategy)
This pathway constructs the indole ring with the 5-hydroxy group already in place, followed by

a controlled bromination.
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Figure 1:Step-wise synthesis workflow for the 6-bromo-5-hydroxyindole scaffold via the

Nenitzescu reaction. This route minimizes the formation of the 4-bromo isomer.

Part 3: Pharmacological Nexus (Mechanism of
Action)
The primary application of this research is in Viral Fusion Inhibition. The 6-bromo-5-
hydroxyindole core (as seen in Arbidol) binds to the hydrophobic cavity of the viral

Hemagglutinin (HA) glycoprotein.

The Lock: The indole core intercalates between HA subunits.

The Key (Br & OH): The 6-Br atom engages in hydrophobic interactions with residues like

Trp/Phe, while the 5-OH forms hydrogen bonds that stabilize the drug-protein complex. This

prevents the conformational change required for the virus to fuse with the host cell

membrane.
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Figure 2:Mechanism of Action. The molecule stabilizes the viral protein in a rigid state,

preventing the mechanical action of membrane fusion.

Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl 6-bromo-5-hydroxy-2-
methylindole-3-carboxylate
This protocol is adapted for high regioselectivity, utilizing a protection strategy to direct

bromination to the C6 position.

Reagents:

Ethyl 5-hydroxy-2-methylindole-3-carboxylate (prepared via Nenitzescu)[2]

Acetic Anhydride (Ac

O)

Bromine (Br

) or N-Bromosuccinimide (NBS)

Glacial Acetic Acid[2]

Sodium Bisulfite (NaHSO

)

Step-by-Step Methodology:

Protection (Acetylation):

Dissolve 10.0 g of Ethyl 5-hydroxy-2-methylindole-3-carboxylate in 50 mL of pyridine.

Add 1.2 eq of Acetic Anhydride dropwise at 0°C.

Stir at room temperature for 4 hours.
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Pour into ice water, filter the precipitate (Ethyl 5-acetoxy-2-methylindole-3-carboxylate),

and dry.

Rationale: Acetylation sterically hinders the C4 position and moderates the activating

power of the oxygen, favoring C6 bromination.

Regioselective Bromination:

Dissolve the 5-acetoxy intermediate (5.0 g) in 40 mL of glacial acetic acid.

Cool to 10-15°C.

Add a solution of Br

(1.05 eq) in acetic acid dropwise over 30 minutes. Crucial: Maintain temperature to
prevent over-bromination.

Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Quench with saturated aqueous NaHSO

to remove excess bromine.

Precipitate by adding cold water. Filter the solid (Ethyl 6-bromo-5-acetoxy...).

Deprotection (Hydrolysis):

Suspend the brominated solid in ethanol.

Add 2M NaOH (2.0 eq) and reflux for 1 hour.

Acidify with 1M HCl to pH 4-5.

Filter the resulting white/off-white crystals.

Yield: Expect ~65-75% overall yield.

Protocol B: Analytical Characterization
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Verify the identity of the 6-bromo isomer using NMR.[3] The key signature is the para-coupling

of protons on the benzene ring, though in 5,6-disubstituted indoles, you look for two singlets

(H4 and H7) if C2/C3 are substituted, or specific splitting patterns.

Technique Parameter
Expected Observation
(Arbidol Core)

1H NMR Solvent: DMSO-d6

H4: Singlet ~7.4-7.5 ppm

(Shielded by OH/OAc).H7:

Singlet 7.7-7.8 ppm

(Deshielded by Br).Absence of

ortho-coupling (d, J8Hz)

confirms no 4-H/5-H or 6-H/7-

H adjacency.

MS ESI+

m/z: M+ and [M+2]+ peaks of

equal intensity (1:1 ratio)

characteristic of mono-bromine

isotopes (

Br /

Br).

HPLC C18 Column

Retention time shift: 6-Bromo

analog elutes later than the

non-brominated parent due to

increased lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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